molecular formula C17H28N2O3 B5119625 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine

1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine

Cat. No. B5119625
M. Wt: 308.4 g/mol
InChI Key: XBEMRTOBYVWARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine, also known as ethylone, is a synthetic cathinone that belongs to the family of substituted amphetamines. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and empathogenic effects. Ethylone is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug that is also used in scientific research.

Mechanism of Action

Ethylone acts as a stimulant by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria. Ethylone also has empathogenic effects, which means it enhances feelings of empathy and social bonding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for physical activity. Ethylone has been shown to cause neurotoxicity in animal studies, which suggests that it may have similar effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments include its ability to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. It also has empathogenic effects, which can be studied to understand the neural mechanisms of social bonding. The limitations of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments include its potential for neurotoxicity and its status as a designer drug, which means it is not approved for human use.

Future Directions

For research on 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine include studying its potential therapeutic effects in the treatment of depression and anxiety disorders. It may also be useful for studying the neural mechanisms of social bonding and empathy. Further research is needed to understand the potential risks and benefits of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in humans.

Synthesis Methods

Ethylone can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of sodium hydride. The resulting product is then treated with ethyl bromide to obtain 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to produce 3,4,5-trimethoxyphenyl-2-nitropropene, which is then reduced to 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine using sodium borohydride.

Scientific Research Applications

Ethylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines. Ethylone has also been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-5-19-8-6-14(7-9-19)18-12-13-10-15(20-2)17(22-4)16(11-13)21-3/h10-11,14,18H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMRTOBYVWARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine

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